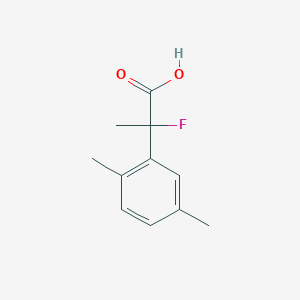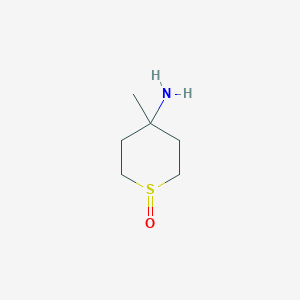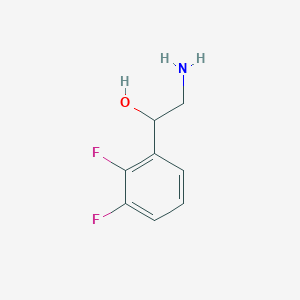![molecular formula C9H12N2OS B13303280 1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13303280.png)
1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide is an organic compound with the molecular formula C9H12N2OS This compound is characterized by the presence of an aminophenyl group attached to a sulfanyl group, which is further connected to a dimethylformamide moiety
Vorbereitungsmethoden
The synthesis of 1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide can be achieved through several synthetic routes. One common method involves the reaction of 4-aminothiophenol with N,N-dimethylformamide dimethyl acetal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Analyse Chemischer Reaktionen
1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of sulfur-containing and amino-substituted compounds .
Wissenschaftliche Forschungsanwendungen
1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis and material science.
Biology: In biological research, the compound is used to study the effects of sulfur-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for further investigation in medicinal chemistry.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways . The compound can interact with enzymes and proteins, leading to changes in their activity and function. The sulfanyl group in the compound can form covalent bonds with thiol groups in proteins, affecting their structure and activity.
The molecular targets and pathways involved in the compound’s action depend on its specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamide can be compared with other similar compounds, such as 4-aminothiophenol and N,N-dimethylformamide . These compounds share some structural similarities but differ in their chemical properties and applications.
4-Aminothiophenol: This compound has a similar aminophenyl group but lacks the dimethylformamide moiety. It is used in different chemical reactions and has distinct applications in organic synthesis.
N,N-Dimethylformamide: This compound is a common solvent in organic synthesis and has a wide range of applications. It lacks the aminophenyl and sulfanyl groups, making it chemically distinct from this compound.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C9H12N2OS |
|---|---|
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
S-(4-aminophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H12N2OS/c1-11(2)9(12)13-8-5-3-7(10)4-6-8/h3-6H,10H2,1-2H3 |
InChI-Schlüssel |
WVFFIVGARCCTDI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13303199.png)
amine](/img/structure/B13303201.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13303210.png)
![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)




![2-(Butan-2-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B13303251.png)



amine](/img/structure/B13303269.png)

